Lys05 - 1391426-24-6

Lys05

Catalog Number: EVT-274239
CAS Number: 1391426-24-6
Molecular Formula: C23H24Cl3N5
Molecular Weight: 476.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lys05, a dimeric chloroquine derivative, is a novel lysosomotropic agent garnering significant interest in scientific research, particularly for its potent autophagy-inhibiting properties. [, , , ] This compound exhibits a stronger inhibitory effect on autophagy compared to hydroxychloroquine (HCQ) due to its enhanced lysosomal accumulation. [, , ] Lys05 effectively deacidifies the lysosome, disrupting the final stage of autophagy, a critical cellular process for degrading and recycling cellular components. [, , ]

References:[4] Lys05.[5] Lys05 induces lysosomal membrane permeabilization and increases radiosensitivity in glioblastoma. [] A Potent Autophagy Inhibitor (Lys05) Enhances the Impact of Ionizing Radiation on Human Lung Cancer Cells H1299.[16] Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency.[18] Structural features of novel dimeric quinacrines that have single-agent antitumor activity determine the mechanism of action: destabilization of mTORC1/lysosomal interaction versus DNA damage.[26] PPT1 Promotes Tumor Growth and Is the Molecular Target of Chloroquine Derivatives in Cancer.

Molecular Structure Analysis

Lys05 possesses a dimeric structure characterized by two chloroquine rings linked by a short triamine linker. [, ] This unique structure, particularly the bivalent aminoquinoline rings, contributes to its enhanced potency compared to monomeric chloroquine. [] Computational modeling studies reveal that Lys05 favorably binds to palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme. [] Interestingly, while Lys05 can occupy the palmitate site of PPT1, modeling suggests more favorable binding sites outside the active site, particularly around residues Met112 and Gln144. []

Mechanism of Action

Lys05 exerts its primary effect by inhibiting autophagy, a lysosome-dependent degradation process. [, , ] As a lysosomotropic agent, it accumulates within lysosomes and disrupts their acidic environment, ultimately preventing the fusion of autophagosomes with lysosomes and inhibiting autophagic flux. [, , ] This disruption of lysosomal function has been shown to trigger lysosomal membrane permeabilization (LMP), leading to the release of lysosomal contents and potentially contributing to cell death. [] Recent studies suggest that Lys05's mechanism of action might also involve direct interaction and inhibition of the lysosomal enzyme PPT1, potentially contributing to its antitumor effects. [, ]

Physical and Chemical Properties Analysis

While specific physical and chemical property data for Lys05 are limited in the provided research, it is characterized as a water-soluble salt of Lys01, contributing to its enhanced bioavailability and potential for in vivo applications compared to HCQ. []

Applications
  • Enhancing Cancer Therapy: Studies suggest Lys05 can enhance the efficacy of conventional cancer therapies like chemotherapy and radiotherapy. [, , , , , , , ] For instance, it synergizes with cytarabine to overcome hypoxia-induced chemoresistance in acute myeloid leukemia (AML) models. [] Similarly, Lys05 potentiates the effects of ionizing radiation in lung cancer cells. []
  • Targeting Cancer Stem Cells: Lys05 demonstrates potent activity against cancer stem cells (CSCs), a subpopulation of cells implicated in tumor recurrence and therapy resistance. [, , , , , ]
  • Overcoming Drug Resistance: Lys05 effectively targets autophagy, a mechanism often exploited by cancer cells to evade treatment. [, , , , , , , , ] For instance, it reverses olaparib resistance in ovarian cancer models and sunitinib resistance in clear cell ovarian carcinoma. [, ]
  • Modulating Tumor Microenvironment: Hypoxia, a hallmark of the tumor microenvironment, can promote autophagy and contribute to therapy resistance. Lys05 has shown efficacy in targeting hypoxic cancer cells. [, , , ]
  • Exploring Autophagy's Role: Beyond its therapeutic potential, Lys05 serves as a valuable tool to investigate the role of autophagy in various biological processes, including cancer progression, drug resistance, and cell signaling pathways. [, , , , ]

References:[1] Role of Autophagy in Resistance of FLT3-ITD AML Stem Cells to FLT3 TKI Treatment.[2] Chloroquine Derivative Lys05 Overcomes Hypoxia-Induced Chemoresistance in Acute Myeloid Leukemia through Metabolic Disruption. [] Mitophagy Plays a Key Role in the Anti-Leukemic Activity of Autophagy Inhibitors Under Hypoxia in Acute Myeloid Leukemia.[6] A Potent Autophagy Inhibitor (Lys05) Enhances the Impact of Ionizing Radiation on Human Lung Cancer Cells H1299.[10] The effectiveness of autophagy inhibition in sensitizing triple-negative breast cancer cells to chemotherapy.[12] ATG5 Mediates a Positive Feedback Loop between Wnt Signaling and Autophagy in Melanoma.[14] Ischemia Induces Quiescence and Autophagy Dependence in Hepatocellular Carcinoma.[15] Autophagy Inhibition Enhances Sunitinib Efficacy in Clear Cell Ovarian Carcinoma.[17] Acidic Compartment Size, Positioning, and Function during Myogenesis and Their Modulation by the Wnt/Beta-Catenin Pathway.[19] Abstract 3317: Autophagy protects ovarian cancer cells from olaparib-induced toxicity. [] The Wnt/Beta-Catenin Pathway and Cytoskeletal Filaments Are Involved in the Positioning, Size, and Function of Lysosomes during Chick Myogenesis.[21] Autophagy Inhibition Enhances Sunitinib Efficacy in Clear Cell Ovarian Carcinoma.[23] Meg3 Induces EMT and Invasion of Glioma Cells via Autophagy.[24] Role of Enhanced Autophagy in Resistance of FLT3-ITD AML Stem Cells to FLT3 TKI Treatment.[28] Abstract 4768: PARP inhibitor-induced autophagy provides an adaptive mechanism of drug resistance in preclinical models of ovarian cancer.

Chloroquine (CQ)

Relevance: Chloroquine serves as a structural and functional analog of Lys05. Lys05, a dimeric chloroquine derivative, was designed to enhance the lysosome-targeting and autophagy-inhibitory properties of CQ []. Compared to CQ, Lys05 demonstrates a 10-fold greater potency in inhibiting autophagy [, ]. Multiple studies within the provided literature directly compare the efficacy of Lys05 and CQ in various experimental settings, consistently demonstrating the superior potency of Lys05 [, , , , , ].

Bafilomycin A1 (Baf A1)

Relevance: While Baf A1 and Lys05 both inhibit late-stage autophagy, they exhibit distinct mechanisms of action []. Baf A1 directly targets V-ATPase, whereas Lys05 acts as a lysosomotropic agent []. While Baf A1 has shown efficacy in preclinical models, its clinical development has been hampered by poor pharmacokinetics [, ]. Lys05, being more potent and well-tolerated in animal models, emerges as a promising alternative for clinical application [].

DC661

Compound Description: DC661 is a novel dimeric chloroquine derivative with enhanced lysosomotropic and autophagy-inhibitory properties compared to HCQ [].

Relevance: DC661, similar to Lys05, represents a more potent, second-generation CQ derivative designed to overcome the limitations of HCQ []. These compounds highlight the potential of developing dimeric CQ analogs as effective autophagy inhibitors for cancer therapy.

Properties

CAS Number

1391426-24-6

Product Name

Lys01 trihydrochloride

IUPAC Name

N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine;hydrochloride

Molecular Formula

C23H24Cl3N5

Molecular Weight

476.8 g/mol

InChI

InChI=1S/C23H23Cl2N5.ClH/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23;/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29);1H

InChI Key

KXCXCUSYQCJULU-UHFFFAOYSA-N

SMILES

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl.Cl.Cl

Solubility

Soluble in DMSO and water

Synonyms

LYS-05 HCl; LYS05; LYS-05; Lys01 (trihydrochloride); Lys01 HCl salt.

Canonical SMILES

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.